molecular formula C15H12N2O B1677070 N-(1H-indol-5-yl)benzamide CAS No. 6019-39-2

N-(1H-indol-5-yl)benzamide

Cat. No.: B1677070
CAS No.: 6019-39-2
M. Wt: 236.27 g/mol
InChI Key: JCAFGYWSIWYMOX-UHFFFAOYSA-N
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Description

OAC2 is a compound known for its role as an activator of Octamer-binding transcription factor 4 (Oct4). Oct4 is a transcription factor crucial for maintaining the pluripotency of stem cells. OAC2 enhances the reprogramming efficiency of somatic cells into induced pluripotent stem cells (iPSCs) by activating the Oct4 gene promoter .

Scientific Research Applications

OAC2 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Plays a role in the reprogramming of somatic cells to iPSCs, making it valuable in stem cell research.

    Medicine: Potential applications in regenerative medicine and cell therapy due to its ability to induce pluripotency.

    Industry: Used in the production of high-value chemicals and pharmaceuticals

Mechanism of Action

Target of Action

OAC2, also known as N-(1H-indol-5-yl)benzamide, primarily targets the Oct4 gene promoter . Oct4 is a transcription factor that plays a crucial role in maintaining pluripotency and self-renewal of embryonic stem cells .

Mode of Action

OAC2 activates the expression of the Oct4 gene through its promoter . This activation leads to an increase in the transcription of the Oct4-Nanog-Sox2 triad and Tet1, a gene known to be involved in DNA demethylation .

Biochemical Pathways

The activation of Oct4 by OAC2 affects the pluripotency pathway, which is crucial for maintaining the self-renewal and undifferentiated state of embryonic stem cells . The compound enhances the transcription of the Oct4-Nanog-Sox2 triad, key regulators of this pathway . Additionally, OAC2 increases the transcription of Tet1, contributing to DNA demethylation, a critical process in the regulation of gene expression .

Pharmacokinetics

The compound’s ability to enhance the reprogramming efficiency of induced pluripotent stem cells (ipscs) suggests it can effectively reach its target within the cellular environment .

Result of Action

The activation of Oct4 by OAC2 results in enhanced reprogramming efficiency and acceleration of the reprogramming process of iPSCs . The iPSC colonies derived using OAC2 exhibit typical embryonic stem cell morphology, gene-expression pattern, and developmental potential .

Action Environment

The compound’s effectiveness in enhancing the reprogramming efficiency of ipscs suggests it can function effectively in the cellular environment .

Safety and Hazards

The safety data sheet for benzamide, a related compound, suggests that it may be harmful if swallowed and is suspected of causing genetic defects . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and wash thoroughly after handling .

Future Directions

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . Researchers are interested in synthesizing various scaffolds of indole for screening different pharmacological activities . It is hoped that indole scaffolds, such as “N-(1H-indol-5-yl)benzamide”, will be tested in the future for maximum activity in pharmacological compounds .

Biochemical Analysis

Biochemical Properties

N-(1H-indol-5-yl)benzamide (OAC2) is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific biochemical context . For instance, OAC2 has been found to be involved in the catalysis of cross-coupling reactions .

Cellular Effects

The effects of this compound (OAC2) on cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, OAC2 has been implicated in the regulation of various cellular processes through its role as a catalyst in cross-coupling reactions .

Molecular Mechanism

The molecular mechanism of action of this compound (OAC2) involves its interactions with biomolecules at the molecular level . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, OAC2 is known to participate in the formation of a unique dinuclear PdI complex, which is an important entry point into catalytically competent cyclic Pd3 clusters .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound (OAC2) can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound (OAC2) can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses . Specific studies detailing the dosage effects of OAC2 in animal models are currently lacking.

Metabolic Pathways

This compound (OAC2) is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels . For instance, OAC2 is known to participate in cross-coupling reactions, which are important metabolic processes .

Transport and Distribution

The transport and distribution of this compound (OAC2) within cells and tissues involve various transporters or binding proteins . This could also include any effects on its localization or accumulation . For instance, OAC2 is known to be transported and distributed within cells via ArchiveLink configuration transactions .

Subcellular Localization

The subcellular localization of this compound (OAC2) and any effects on its activity or function are complex and can involve various factors . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions: OAC2 can be synthesized through a series of organic reactions involving the use of specific reagents and catalysts. The exact synthetic route may vary, but it typically involves the activation of Oct4 through chemical modifications and the use of organic solvents .

Industrial Production Methods: Industrial production of OAC2 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of palladium-catalyzed reactions and other advanced organic synthesis techniques .

Chemical Reactions Analysis

Types of Reactions: OAC2 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxygenated derivatives, while reduction reactions may yield reduced forms of the compound .

Comparison with Similar Compounds

    OAC1: Another Oct4 activator with similar reprogramming efficiency.

    OAC3: A structural analog of OAC2 with comparable properties.

Uniqueness of OAC2: OAC2 is unique due to its specific activation of the Oct4 gene promoter, which enhances the reprogramming efficiency of somatic cells into iPSCs. This makes it a valuable tool in stem cell research and regenerative medicine .

Properties

IUPAC Name

N-(1H-indol-5-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c18-15(11-4-2-1-3-5-11)17-13-6-7-14-12(10-13)8-9-16-14/h1-10,16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCAFGYWSIWYMOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301329745
Record name N-(1H-indol-5-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301329745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726463
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6019-39-2
Record name N-(1H-indol-5-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301329745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the function of the OAC2 gene in Azorhizobium caulinodans?

A1: The OAC2 gene encodes a dTDP-L-rhamnose synthase []. This enzyme is crucial for the production of rhamnose, a sugar component found in both lipopolysaccharides (LPS) and extracellular polysaccharides (EPS) of A. caulinodans [, ].

Q2: What happens when the OAC2 gene is knocked out in A. caulinodans?

A2: Knocking out the OAC2 gene has several consequences for A. caulinodans:

  • Altered LPS structure: The LPS molecules become truncated and exhibit altered migration patterns in gel electrophoresis []. Additionally, the LPS shifts its partitioning from the phenol phase to the water phase during extraction [].
  • Impaired EPS production: While the exact impact on EPS production varies between mutant strains, OAC2 knockout generally results in a significant reduction in EPS amount compared to the wild-type strain [, ].
  • Defective symbiosis with S. rostrata: Mutant strains fail to establish a successful symbiotic relationship with S. rostrata, resulting in the formation of ineffective, nodule-like structures instead of functional nitrogen-fixing nodules [].

Q3: How does the disruption of OAC2 affect nodule development in S. rostrata?

A3: OAC2 knockout mutants induce the formation of abnormal nodule-like structures on S. rostrata. These structures exhibit the following characteristics:

  • Retarded development and lack of differentiation: They lack a clear demarcation between central and peripheral tissues [].
  • Absence of key symbiotic components: Leghemoglobin and bacteroids, essential for nitrogen fixation, are absent [].
  • Enlarged infection threads: Mutant bacteria are trapped within enlarged, thick-walled infection threads and are unable to be released into plant cells [, ].

Q4: Why is the OAC2 gene crucial for the A. caulinodans-S. rostrata symbiosis?

A4: Research suggests that the OAC2 gene, through its role in LPS and EPS synthesis, is essential for the following:

  • Signaling during infection: Both LPS and EPS serve as crucial signaling molecules during the infection process, informing the plant about the presence of the bacteria and allowing the symbiotic interaction to progress [, ].
  • Protection against plant defense responses: The production of EPS, particularly in high amounts, helps protect A. caulinodans from the host plant's defense mechanisms, such as the production of reactive oxygen species like H2O2 [].

Q5: How does the structure of LPS influence the symbiotic interaction?

A5: Research suggests that different LPS structures, including those resulting from mutations in other genes involved in LPS synthesis (rfaF, rfaD, and rfaE), have varying effects on the symbiotic interaction [].

  • Wild-type LPS: Allows for the normal progression of the symbiotic interaction and nodule development [].
  • Moderately truncated LPS (OAC2 mutants): May act as a negative signal, disrupting the communication between the bacteria and the plant, leading to halted development and ineffective nodules [].
  • Highly truncated LPS (rfaF, rfaD, and rfaE mutants): These highly truncated forms may no longer function as negative signals, allowing for a more advanced stage of nodule development compared to OAC2 mutants, although still ineffective [].

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